BAY1217389
Overview
Description
BAY1217389 is a potent and selective inhibitor of the monopolar spindle 1 (MPS1) kinase. This compound has shown significant promise in preclinical and clinical studies for its potential use in cancer therapy. Monopolar spindle 1 kinase is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division. Inhibiting this kinase can lead to mitotic errors and subsequent cell death, making this compound a valuable candidate for cancer treatment .
Mechanism of Action
Target of Action
BAY1217389 is a potent and highly selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase . MPS1 is a serine-threonine kinase, which functions as a core component of the spindle-assembly checkpoint (SAC), a key surveillance mechanism that monitors the attachment of spindle microtubules to the kinetochores of the chromosomes during pro-metaphase .
Mode of Action
This compound competitively binds in the ATP site of MPS1 kinase . By inhibiting MPS1, this compound inactivates the SAC, forcing cells into mitosis even in the presence of insufficient kinetochore attachment . This results in severe chromosomal missegregation, leading to mitotic catastrophe and cell death .
Biochemical Pathways
The inhibition of MPS1 by this compound accelerates progression of cells through mitosis, eventually resulting in severe chromosomal missegregation . This leads to a failure of cells to arrest in mitosis in response to anti-mitotic drugs . Consequently, the combination of microtubule-interfering agents and MPS1 inhibition strongly increases chromosomal segregation errors and cell death .
Pharmacokinetics
This compound has a favorable pharmacokinetic profile with a high volume of distribution, long-terminal half-lives, and low blood clearance . The maximum tolerated dose (MTD) of this compound was established at 64 mg twice daily with paclitaxel .
Result of Action
The main dose-limiting toxicities of this compound were hematologic toxicities . Other common toxicities were nausea, fatigue, and diarrhea . Overall confirmed responses were seen in 31.6% of evaluable patients . The combination of this compound with paclitaxel was associated with considerable toxicity without a therapeutic window .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, this compound synergizes with paclitaxel . This combination showed synergism, even in paclitaxel-resistant settings . It was also predicted to add a significant potential for overlapping toxicity .
Biochemical Analysis
Biochemical Properties
BAY1217389 interacts with the MPS1 kinase, a core component of the spindle-assembly checkpoint (SAC), a key surveillance mechanism that monitors the attachment of spindle microtubules to the kinetochores of the chromosomes during pro-metaphase . It competitively binds in the ATP site of MPS1 kinase with an IC50 value less than 10 nM .
Cellular Effects
This compound has shown to influence cell function by disturbing cell cycle progression and increasing apoptosis . It abrogates nocodazole-induced SAC activity and induces premature exit from mitosis resulting in multinuclearity and tumor cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the MPS1 kinase activity. This inhibition inactivates the SAC and accelerates progression of cells through mitosis eventually resulting in severe chromosomal missegregation, mitotic catastrophe, and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have considerable toxicity without a therapeutic window . The exposure-toxicity relation for this compound has been determined using a novel randomized continuous reassessment method (rCRM) .
Dosage Effects in Animal Models
In animal models, this compound achieves moderate efficacy in monotherapy. When combined with paclitaxel, low doses of this compound reduces paclitaxel-induced mitotic arrest in line with weakening of SAC activity .
Preparation Methods
The synthesis of BAY1217389 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and yield .
Chemical Reactions Analysis
BAY1217389 primarily undergoes reactions typical of kinase inhibitors. It interacts with the ATP-binding site of monopolar spindle 1 kinase, leading to inhibition of its activity. The compound does not undergo significant oxidation or reduction reactions under physiological conditions. Instead, its primary mode of action involves binding to the target kinase and preventing its normal function .
Scientific Research Applications
BAY1217389 has been extensively studied for its potential in cancer therapy. It has shown efficacy in preclinical models of various cancers, including breast, lung, and ovarian cancers. The compound is particularly effective when used in combination with other chemotherapeutic agents, such as paclitaxel. This combination has been shown to enhance the therapeutic effects and overcome resistance to treatment .
For example, it is being studied for its effects on cell cycle regulation and its potential use as a tool compound in cell biology research .
Comparison with Similar Compounds
BAY1217389 is part of a class of compounds known as monopolar spindle 1 kinase inhibitors. Other compounds in this class include BAY1161909 and other experimental inhibitors. Compared to these similar compounds, this compound has shown a unique ability to synergize with other chemotherapeutic agents, such as paclitaxel, enhancing their therapeutic effects. This makes this compound a particularly promising candidate for combination therapy in cancer treatment .
Properties
IUPAC Name |
N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F5N5O3/c1-14-11-15(3-6-17(14)26(38)35-16-4-5-16)19-13-34-25-18(33-10-9-27(30,31)32)12-22(36-37(19)25)40-21-8-7-20(39-2)23(28)24(21)29/h3,6-8,11-13,16,33H,4-5,9-10H2,1-2H3,(H,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEILUNVMHVMPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C3N2N=C(C=C3NCCC(F)(F)F)OC4=C(C(=C(C=C4)OC)F)F)C(=O)NC5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F5N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554458-53-5 | |
Record name | BAY-1217389 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1554458535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-1217389 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M964LB1114 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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